molecular formula C24H21N3O2 B2551179 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034267-02-0

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2551179
CAS No.: 2034267-02-0
M. Wt: 383.451
InChI Key: OHFYSTCWVPVSQL-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that features a complex structure combining benzhydryl, furan, and pyridine moieties

Scientific Research Applications

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has several scientific research applications:

Preparation Methods

The synthesis of 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the furan and pyridine rings.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be compared with similar compounds such as:

    Benzhydryl Ureas: Compounds with similar benzhydryl and urea structures but different substituents.

    Furan-Pyridine Derivatives: Compounds containing both furan and pyridine rings but lacking the benzhydryl group.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties .

Properties

IUPAC Name

1-benzhydryl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-24(26-17-18-13-14-25-21(16-18)22-12-7-15-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-16,23H,17H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFYSTCWVPVSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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